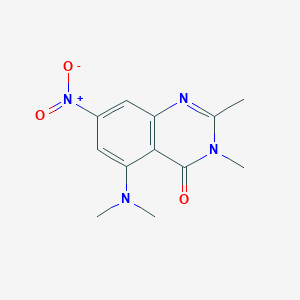
5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as nitroblue tetrazolium (NBT), which is a redox indicator that is commonly used in biochemical assays to detect the presence of superoxide anions.
Wirkmechanismus
The mechanism of action of 5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one involves the reduction of the nitro group by superoxide anions. The reduced form of the compound is blue in color, which allows for easy detection in assays.
Biochemical and Physiological Effects:
5-(Dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one in lab experiments is its ability to detect superoxide anions and ROS in living cells and tissues. However, one limitation is that the compound can be toxic to cells at high concentrations, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the use of 5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one in scientific research. One direction is the development of new assays for the detection of superoxide anions and ROS in living cells and tissues. Another direction is the study of the compound's potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, 5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one is a synthetic compound that has found various applications in scientific research. Its ability to detect superoxide anions and ROS in living cells and tissues makes it a valuable tool in the study of various diseases. However, its potential toxicity to cells at high concentrations should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, which could lead to new discoveries and advancements in the field.
Synthesemethoden
The synthesis of 5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with dimethylamine and nitric acid. The resulting compound is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one has found various applications in scientific research. It is commonly used as a redox indicator in biochemical assays to detect the presence of superoxide anions. This compound is also used in the detection of reactive oxygen species (ROS) in living cells and tissues.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-13-9-5-8(16(18)19)6-10(14(2)3)11(9)12(17)15(7)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIDGCFLGHQYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N(C)C)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


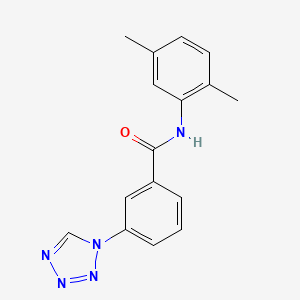
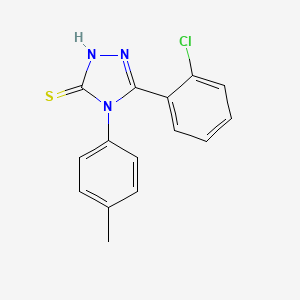
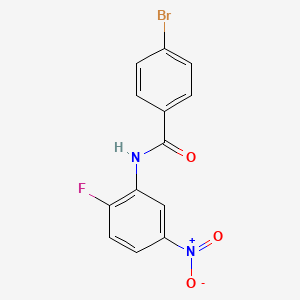
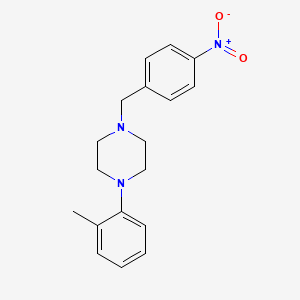
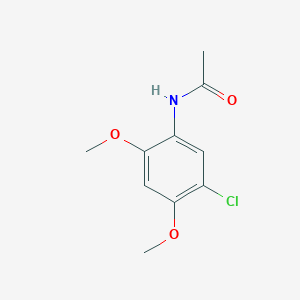
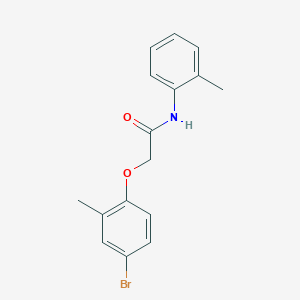
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
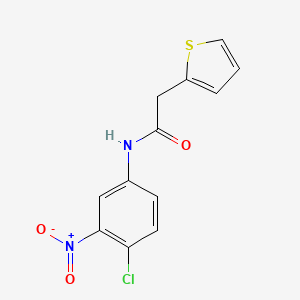
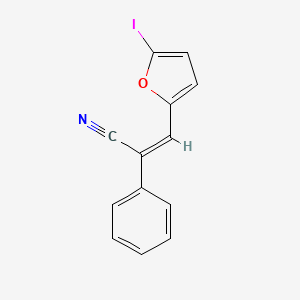
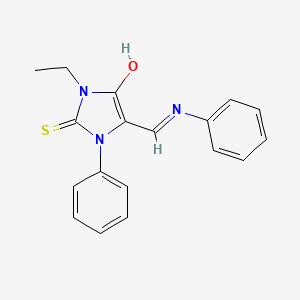
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)